molecular formula C25H23NO6 B12188646 2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid

2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid

Cat. No.: B12188646
M. Wt: 433.5 g/mol
InChI Key: SCJTWJSBMCKFIF-UHFFFAOYSA-N
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Description

2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is a complex organic compound with a unique structure that combines elements of furochromen and butanoic acid

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetonitrile or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler derivatives .

Scientific Research Applications

2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike similar compounds, it has a butanoic acid moiety, which may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C25H23NO6

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C25H23NO6/c1-4-19(24(28)29)26-22(27)11-17-13(2)16-10-18-21(12-20(16)32-25(17)30)31-14(3)23(18)15-8-6-5-7-9-15/h5-10,12,19H,4,11H2,1-3H3,(H,26,27)(H,28,29)

InChI Key

SCJTWJSBMCKFIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC(=C3C4=CC=CC=C4)C)C

Origin of Product

United States

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